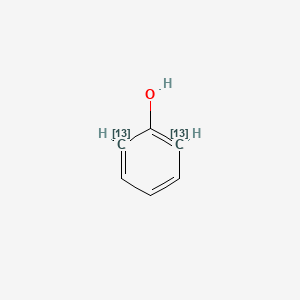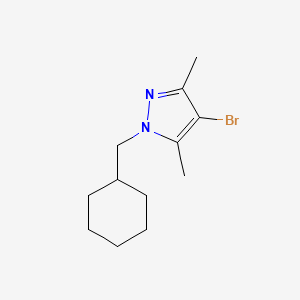
4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole est un composé chimique de formule moléculaire C12H19BrN2. Il s'agit d'un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par une réaction de cyclisation impliquant un dérivé d'hydrazine et une 1,3-dicétone.
Alkylation : Le groupe cyclohexylméthyle peut être introduit par une réaction d'alkylation utilisant un halogénure d'alkyle approprié.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées pour former différents dérivés.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium, le cyanure de potassium et diverses amines. Les conditions impliquent généralement l'utilisation de solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF).
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l'azoture de sodium produirait un dérivé azoture, tandis que l'oxydation avec le permanganate de potassium pourrait produire un dérivé d'acide carboxylique.
4. Applications de la recherche scientifique
Le 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique, la liaison aux récepteurs et d'autres tests biochimiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole dépend de son application spécifique. Dans les systèmes biologiques, il peut agir en se liant à des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, et en modulant leur activité. Les voies exactes impliquées dépendraient de la cible spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific target and the context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
- 4-Bromo-3-éthyl-1-méthyl-1H-pyrazole
- 5-Bromo-1-isopropyl-1H-pyrazole
- 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole
Unicité
Le 4-Bromo-1-(cyclohexylmethyl)-3,5-diméthyl-1H-pyrazole est unique en raison de la présence à la fois des groupes cyclohexylméthyle et diméthyle, qui peuvent influencer sa réactivité chimique et son activité biologique. Ces caractéristiques structurales peuvent conférer des propriétés spécifiques qui le rendent approprié pour des applications particulières, telles qu'une lipophilie accrue ou une affinité de liaison accrue à certaines cibles.
Propriétés
Formule moléculaire |
C12H19BrN2 |
|---|---|
Poids moléculaire |
271.20 g/mol |
Nom IUPAC |
4-bromo-1-(cyclohexylmethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H19BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |
Clé InChI |
USOKUZJAYUKFIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2CCCCC2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
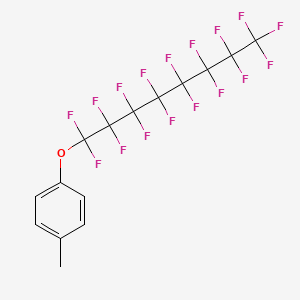
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)
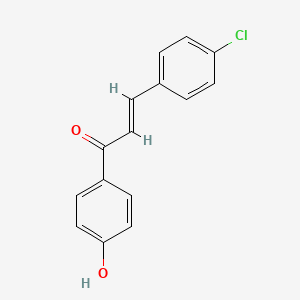
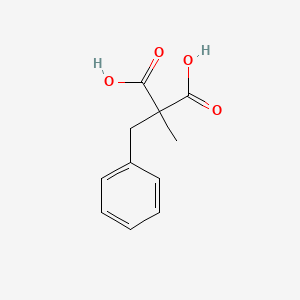

![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)


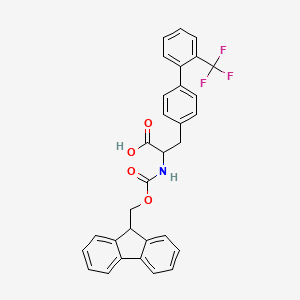
![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
